![molecular formula C9H8ClN3O3 B2497247 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 956449-75-5](/img/structure/B2497247.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds typically involves regiospecific processes, where the precise structure and substituents significantly influence the synthesis route and outcomes. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the complexity and the need for specific conditions to achieve desired regioisomers, highlighting the critical role of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class often features complex hydrogen-bonding patterns and diverse conformational arrangements. Studies like those conducted on similar compounds elucidate these structural characteristics through crystallographic analysis, demonstrating the nuanced differences brought by slight alterations in the molecular backbone or substituents (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be diverse, including electrosynthesis approaches for chlorination and functionalization reactions. For example, Lyalin, Petrosyan, & Ugrak (2009) explored the electrosynthesis of 4-chloropyrazolecarboxylic acids, indicating the influence of substituents on the efficiency of chlorination processes (Lyalin, Petrosyan, & Ugrak, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. While specific data on "4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid" was not found, related research provides insight into methods for analyzing these properties, including computational studies and spectroscopic evaluations, to predict behavior and stability (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for derivatization, and stability under various conditions, are key areas of interest. Research on similar compounds offers a foundation for understanding these aspects, especially concerning functionalization reactions and the formation of derivatives with potential for further applications (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
科学的研究の応用
Synthesis and Reactivity
This compound is recognized for its utility in synthesizing a wide range of heterocyclic compounds. For example, its derivatives serve as building blocks in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, demonstrating its versatility in organic synthesis (Gomaa & Ali, 2020). The unique reactivity of such derivatives under mild conditions facilitates the generation of diverse cynomethylene dyes and heterocyclic compounds, highlighting the compound's significant potential in synthetic organic chemistry.
Biological Applications
The biological activities of pyrazole carboxylic acid derivatives, a category to which the compound belongs, are vast. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties (Cetin, 2020). Their significant scaffold structures in heterocyclic compounds underline the compound's relevance in medicinal chemistry, offering a foundation for developing new therapeutic agents.
Anticancer Potential
The compound's derivatives, through Knoevenagel condensation, are implicated in the generation of molecules showing remarkable anticancer activity (Tokala et al., 2022). These findings suggest the compound's utility in drug discovery, particularly in developing novel anticancer agents targeting various cancer biomarkers.
Antioxidant Properties
Research into isoxazolone derivatives, closely related to the compound , demonstrates significant biological and medicinal properties, including antioxidant activity (Laroum et al., 2019). These properties make the compound and its derivatives valuable for developing therapies aimed at mitigating oxidative stress and related diseases.
Environmental and Safety Considerations
While not directly linked to "4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid," it's worth noting the broader context of safety and environmental implications of similar compounds. For instance, the use and fate of parabens, which share some functional group similarities with the compound of interest, have been extensively studied due to their potential as endocrine disruptors and their ubiquitous presence in aquatic environments (Haman et al., 2015). These aspects underscore the importance of considering the environmental impact and safety profiles of such chemical entities in research and application.
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting their life cycles and preventing the diseases they cause .
Pharmacokinetics
It’s known that the compound is highly soluble in polar organic solvents , which suggests it may have good bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure . .
Safety and Hazards
As an organic compound, “4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid” should be handled with care. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases .
将来の方向性
Pyrazole-based compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
特性
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZXGXVWTYXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

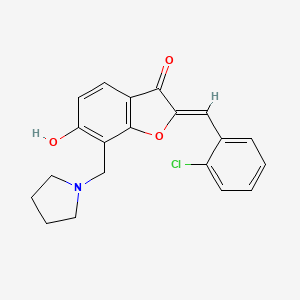
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
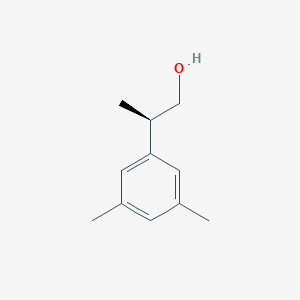

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
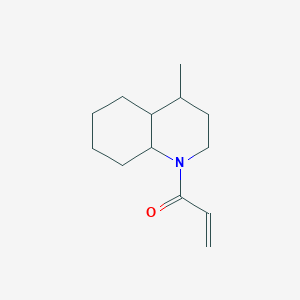
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)
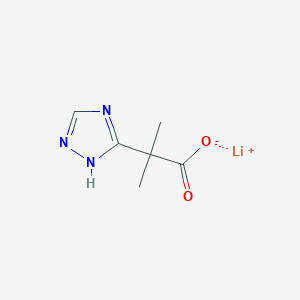
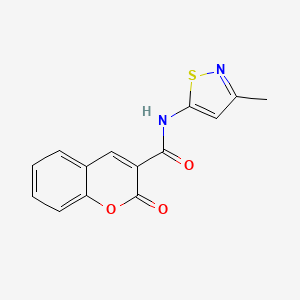
![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)